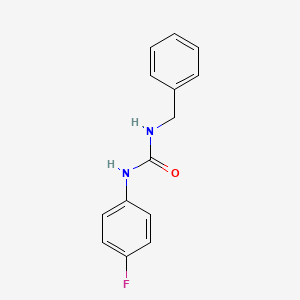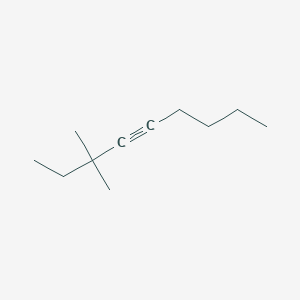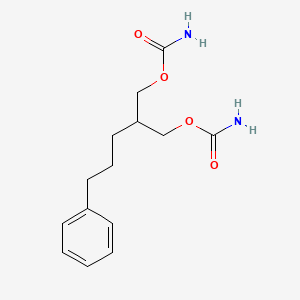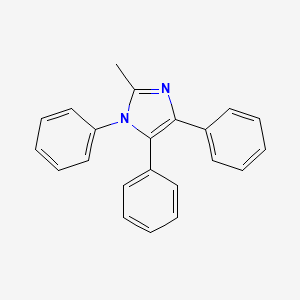
1H-Imidazole, 2-methyl-1,4,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2-methyl-1,4,5-triphenyl- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their aromaticity and the presence of two nitrogen atoms in a five-membered ring. This particular compound is characterized by the substitution of methyl and phenyl groups at specific positions on the imidazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- typically involves multi-component reactions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate . The reaction conditions are often mild, and the process can be conducted under solvent-free conditions, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 2-methyl-1,4,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1H-Imidazole, 2-methyl-1,4,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
- 1H-Imidazole, 2,4,5-triphenyl-
- 1H-Imidazole, 2-methyl-4,5-diphenyl-
- 1H-Imidazole, 2-phenyl-4,5-dimethyl-
Comparison: 1H-Imidazole, 2-methyl-1,4,5-triphenyl- is unique due to the specific substitution pattern on the imidazole ring. This pattern influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
24499-04-5 |
|---|---|
Formule moléculaire |
C22H18N2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-methyl-1,4,5-triphenylimidazole |
InChI |
InChI=1S/C22H18N2/c1-17-23-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)24(17)20-15-9-4-10-16-20/h2-16H,1H3 |
Clé InChI |
GLMATDQQVFXTDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


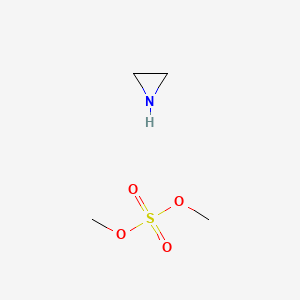
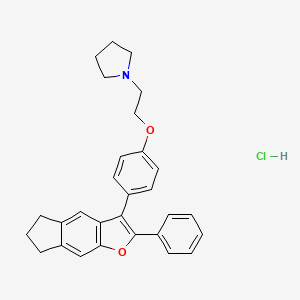
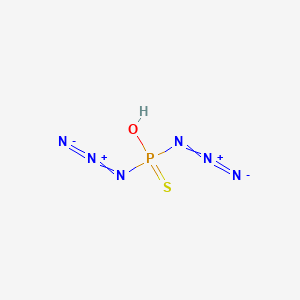
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)
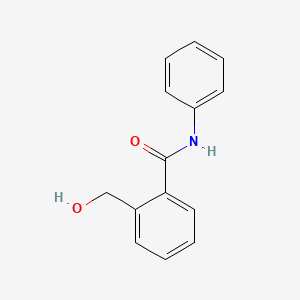
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
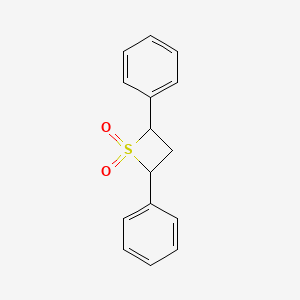
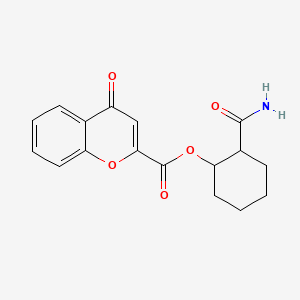

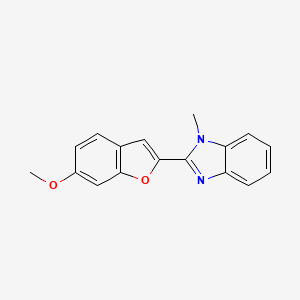
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
